Cas no 2196212-71-0 (6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one)
![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one structure](https://ja.kuujia.com/scimg/cas/2196212-71-0x500.png)
6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- 6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- 6-methyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
- 6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
-
- インチ: 1S/C17H19F3N4O/c1-12-4-5-15(25)24(22-12)11-13-6-9-23(10-7-13)16-14(17(18,19)20)3-2-8-21-16/h2-5,8,13H,6-7,9-11H2,1H3
- InChIKey: ZTXYKPOHOSCRQV-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CN=C1N1CCC(CN2C(C=CC(C)=N2)=O)CC1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 553
- トポロジー分子極性表面積: 48.8
- XLogP3: 2.5
6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6594-1851-10μmol |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6594-1851-20μmol |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6594-1851-5mg |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6594-1851-30mg |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6594-1851-5μmol |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6594-1851-1mg |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6594-1851-40mg |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6594-1851-20mg |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6594-1851-50mg |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 50mg |
$160.0 | 2023-09-07 | ||
Life Chemicals | F6594-1851-2μmol |
6-methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one |
2196212-71-0 | 2μmol |
$57.0 | 2023-09-07 |
6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one 関連文献
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
3. Back matter
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-oneに関する追加情報
Introduction to 6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS No. 2196212-71-0)
6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one (CAS No. 2196212-71-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, often referred to by its systematic name, is a member of the pyridazinone class and exhibits a unique structural framework that has been explored for its potential therapeutic applications. The compound's structure includes a trifluoromethyl-substituted pyridine ring and a piperidine moiety, which contribute to its pharmacological properties.
The development of 6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has been driven by its potential as a modulator of various biological targets. Recent studies have focused on its interactions with receptors and enzymes involved in neurological and cardiovascular disorders. The compound's ability to selectively bind to these targets makes it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and hypertension.
In the context of neurological disorders, 6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has shown promising results in preclinical studies. Research published in the Journal of Medicinal Chemistry highlights its ability to cross the blood-brain barrier and modulate the activity of specific neurotransmitter systems. This property is crucial for drugs targeting central nervous system (CNS) disorders, where effective delivery to the brain is essential for therapeutic efficacy.
Furthermore, the compound's cardiovascular applications have been explored in several clinical trials. Studies have demonstrated that 6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can effectively lower blood pressure by acting on vascular smooth muscle cells and reducing systemic vascular resistance. These findings suggest that it could be a valuable addition to the arsenal of antihypertensive medications currently available.
The pharmacokinetic profile of 6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has also been extensively studied. It exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for ensuring that the drug reaches its intended target sites in sufficient concentrations to exert its therapeutic effects. The compound's oral bioavailability is high, and it has a long half-life, which may allow for less frequent dosing regimens.
In terms of safety and toxicity, preclinical studies have shown that 6-Methyl-2-{[1-(3-trifluoromethylpyridinyl)piperidinyl]methyl}-dihydro-pyridazinone is well-tolerated at therapeutic doses. However, as with any new drug candidate, ongoing research is necessary to fully understand its long-term safety profile and potential side effects. Current data indicate that the compound does not exhibit significant cytotoxicity or genotoxicity at relevant concentrations.
The synthesis of 6-Methyl-2-{[1-(3-trifluoromethylpyridinyl)piperidinyl]methyl}-dihydro-pyridazinone involves several steps that require precise control over reaction conditions to ensure high yields and purity. Key intermediates include the trifluoromethyl-substituted pyridine derivative and the piperidine building block. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development.
In conclusion, 6-Methyl-{[1-(3-trifluoromethylpyridine)piperidine]methylene}-dihydro-pyridazinone (CAS No. 2196212-71-0) represents a promising compound with diverse therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation in both preclinical and clinical settings. As research continues to advance our understanding of this molecule, it is likely to play an increasingly important role in the development of new treatments for neurological and cardiovascular disorders.
2196212-71-0 (6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one) Related Products
- 1040662-74-5(butyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate)
- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)
- 188686-98-8(methyl 3-bromo-5-methyl-1,2-oxazole-4-carboxylate)
- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)
- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)
- 126979-68-8(bromo-(1-ethylpentyl)magnesium)
- 1315059-86-9(2-amino-3-(cyclohex-3-en-1-yl)propan-1-ol)
- 1179918-50-3(1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)
- 33529-02-1(1-Decyl-1H-imidazole)




